molecular formula C24H22FNS B2658557 3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole CAS No. 681274-90-8

3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole

Cat. No.: B2658557
CAS No.: 681274-90-8
M. Wt: 375.51
InChI Key: UFBHUJUMCMOQGZ-UHFFFAOYSA-N
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Description

3-((2,5-Dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole is a synthetic indole-based small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure incorporating a 1H-indole core, which is a privileged scaffold in pharmaceuticals known for its diverse biological activities . The molecule is further functionalized with a 4-fluorobenzyl group at the 1-position and a 2,5-dimethylbenzylthio ether at the 3-position, creating a multi-substituted architecture that may be explored for selective receptor binding and modulation. The indole nucleus is a widely recognized pharmacophore, and its derivatives have demonstrated a broad spectrum of biological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The strategic incorporation of the sulfur-containing thioether bridge and fluorinated aromatic ring in this specific compound is designed to enhance its electronic properties, lipophilicity, and potential interactions with enzymatic targets, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns, particularly for projects targeting metabolic disorders, inflammatory pathways, or oncological indications. The presence of the fluorine atom, a common bioisostere in modern drug design, can influence the molecule's metabolic stability, bioavailability, and binding affinity. This product is intended for use in non-clinical laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-1-[(4-fluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNS/c1-17-7-8-18(2)20(13-17)16-27-24-15-26(23-6-4-3-5-22(23)24)14-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBHUJUMCMOQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole is a derivative of indole known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Indole Core : The indole structure can be synthesized using the Fischer indole synthesis method.
  • Introduction of the 2,5-Dimethylbenzyl Group : This is usually achieved through Friedel-Crafts alkylation using 2,5-dimethylbenzyl chloride.
  • Attachment of the 4-Fluorobenzylthio Group : This final step involves nucleophilic substitution with 4-fluorobenzylthiol in the presence of a base like sodium hydride.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and MRSA . The minimum inhibitory concentrations (MICs) for these compounds suggest a promising avenue for developing new antimicrobial agents .

CompoundMIC (µg/mL)Activity
This compoundTBDAntibacterial
Similar Indole Derivative10Antibacterial

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that certain structural modifications in indoles can enhance their ability to modulate inflammatory pathways. For instance, it has been observed that the introduction of lipophilic groups can significantly affect the anti-inflammatory efficacy of these compounds .

Cytotoxicity and Cell Viability

In vitro assessments have shown that some indole derivatives can induce cytotoxic effects in cancer cell lines. The IC50 values for these compounds vary widely based on their structural features. For example, certain analogs have demonstrated IC50 values as low as 6.5 µM, indicating potent cytotoxicity against specific cancer cell types .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Related Indole Derivative6.5Cancer Cell Line

The biological activity of this compound likely involves interaction with specific molecular targets within cells. The compound may modulate enzyme activity or receptor binding due to its structural features, particularly the fluorobenzylthio group which may enhance binding affinity to target proteins .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • A study on related indole derivatives highlighted their potential as inhibitors of key enzymes involved in inflammation and microbial resistance.
  • Another research effort focused on the cytotoxicity profiles of various indoles against different cancer cell lines, emphasizing structure-activity relationships that could guide future drug development .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the indole family, characterized by its heterocyclic aromatic structure. The synthesis typically involves multi-step organic reactions:

  • Formation of the Indole Core : The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
  • Introduction of the 2,5-Dimethylbenzyl Group : This step is generally achieved via Friedel-Crafts alkylation with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.
  • Attachment of the 4-Fluorobenzylthio Group : The final step involves nucleophilic substitution where the indole derivative reacts with 4-fluorobenzylthiol in the presence of a base such as sodium hydride.

The biological activity of 3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole is attributed to its unique structural features:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, potentially offering therapeutic benefits in oncology.
  • Receptor Modulation : The structure allows for binding to receptors that mediate cellular signaling pathways, indicating potential applications in treating various diseases.
  • Antioxidant Activity : The indole moiety may confer antioxidant properties, helping to reduce oxidative stress and protect cells from damage.

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

  • Anti-Cancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of indole compounds exhibit significant anti-cancer activities by targeting specific pathways involved in tumor growth. The presence of the fluorobenzylthio group may enhance binding affinity to molecular targets involved in cancer progression .
  • Antiviral Properties : Research has indicated that compounds similar to this compound exhibit antiviral activity against HIV-1 by inhibiting virus-induced cytopathogenicity in cultured cells . This suggests potential applications in developing antiviral therapies.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of related indole derivatives against oxidative stress-induced neuronal damage. The findings indicated improved biochemical markers associated with neuronal health when treated with these compounds .

Comparison with Similar Compounds

Structural Analogues in the Arylthioindole Class

Key structural analogs and their differences are summarized below:

Compound Name Position 3 Substituent Position 1 Substituent Key Functional Groups Reported Targets/Activities
Target Compound 2,5-Dimethylbenzylthio 4-Fluorobenzyl S-linker, Fluorine Hypothesized: Tubulin, Hedgehog pathway (inferred)
6-Methoxy-3-((3,4,5-TMP)thio)-1H-indole 3,4,5-Trimethoxyphenylthio (TMP) None (1H-indole) Methoxy, S-linker Tubulin polymerization (IC50: <50 nM), Hedgehog inhibition
6,7-Dichloro-3-((3,4,5-TMP)thio)-1H-indole 3,4,5-TMPthio None Chlorine, S-linker Multidrug-resistant cancer cells (IC50: ~10 nM)
5-Fluoro-3-(triazol-ethyl)-1H-indole Triazole-ethyl None Triazole, Fluorine Antioxidant (ischemia applications)

Notes:

  • Tubulin Binding : The 3,4,5-trimethoxyphenyl (TMP) group in analogs like 6-methoxy-3-((TMP)thio)-1H-indole enhances colchicine-site binding via hydrophobic and π-stacking interactions . The target compound’s 2,5-dimethylbenzylthio group may reduce tubulin affinity due to fewer methoxy groups but could improve metabolic stability.
  • Substituent Effects : The 4-fluorobenzyl group at position 1 in the target compound introduces steric bulk and electronic effects absent in most analogs. Fluorine’s electronegativity may polarize the indole ring, altering solubility or target selectivity.
  • Resistance Profiles : Analogs with TMPthio groups show efficacy against P-glycoprotein-overexpressing cells (e.g., NCI/ADR-RES) . The dimethyl and fluorobenzyl groups in the target compound may modulate P-glycoprotein interactions, though experimental data are lacking.

Pharmacological and Mechanistic Differences

Anticancer Activity
  • Potency: TMPthio-containing analogs (e.g., 6,7-dichloro-3-((TMP)thio)-1H-indole) exhibit IC50 values in the low nanomolar range against HeLa and multidrug-resistant cells . The target compound’s activity is uncharacterized but likely lower due to the absence of TMP’s optimized binding motif.
  • Cell Cycle Effects : Analogs arrest >80% of HeLa cells in G2/M at 20–50 nM . The fluorobenzyl group’s influence on cell cycle dynamics remains speculative but could alter kinetics due to differential microtubule stabilization.
Hedgehog Pathway Inhibition

TMPthio derivatives block Hedgehog signaling in NIH3T3 Shh-Light II cells (IC50: 38–72 nM) . The target compound’s dimethylbenzylthio group may reduce Hedgehog inhibition efficacy, as trimethoxy groups are critical for binding to Smoothened receptors.

Antioxidant Activity

While structurally distinct, the 5-fluoro-3-(triazol-ethyl)-1H-indole analog demonstrates radical-scavenging properties in ischemia models . The target compound lacks antioxidant moieties (e.g., triazoles), suggesting divergent therapeutic applications.

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